molecular formula C4H9O5P B1221710 Butanoyl dihydrogen phosphate CAS No. 4378-06-7

Butanoyl dihydrogen phosphate

Cat. No.: B1221710
CAS No.: 4378-06-7
M. Wt: 168.08 g/mol
InChI Key: JSHMCUNOMIZJDJ-UHFFFAOYSA-N
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Description

Butanoyl dihydrogen phosphate is an acyl monophosphate where the acyl group is butanoyl. It is a conjugate acid of butanoyl phosphate and has the molecular formula C4H9O5P

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoyl dihydrogen phosphate can be synthesized through the reaction of butanoic acid with phosphoric acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with phosphoric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would include the careful control of temperature, pH, and reactant concentrations to optimize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Butanoyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butanoyl dihydrogen phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoyl dihydrogen phosphate involves its role as an acyl donor in biochemical reactions. It participates in the transfer of the butanoyl group to various acceptor molecules, facilitating metabolic processes. The molecular targets include enzymes that catalyze acyl transfer reactions, and the pathways involved are those related to energy metabolism and biosynthesis .

Comparison with Similar Compounds

  • Butanoyl phosphate
  • Acetyl phosphate
  • Propionyl phosphate

Comparison: Butanoyl dihydrogen phosphate is unique due to its specific acyl group, which imparts distinct chemical properties and reactivity compared to other acyl phosphates. For example, butanoyl phosphate has a similar structure but differs in its reactivity and applications. Acetyl phosphate and propionyl phosphate have shorter acyl chains, which affect their solubility and reactivity in biochemical processes .

Properties

IUPAC Name

phosphono butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMCUNOMIZJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963109
Record name Butanoyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-06-7
Record name Butanoic acid, anhydride with phosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYRYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2QPF6UPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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